

# An In-depth Technical Guide to the Properties of Cyclopropyl Azide

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## Compound of Interest

Compound Name: Cyclopropyl azide

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## Abstract

**Cyclopropyl azide** is a strained, energetic small molecule of significant interest in organic synthesis and medicinal chemistry. Its unique combination of a high-energy azide moiety and a strained cyclopropyl ring imparts distinct reactivity, making it a valuable building block for the synthesis of complex nitrogen-containing compounds. This guide provides a comprehensive overview of the chemical, physical, and hazardous properties of **cyclopropyl azide**. It includes detailed experimental protocols for its synthesis and key reactions, quantitative data presented in structured tables, and diagrams of reaction mechanisms and workflows to facilitate a deeper understanding of its chemical behavior.

## Chemical and Physical Properties

**Cyclopropyl azide** is a colorless liquid at room temperature. Due to its strained ring and energetic azide group, it is a molecule with inherent reactivity and potential hazards. A summary of its known physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Cyclopropyl Azide**

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>5</sub> N <sub>3</sub>	[1]
Molecular Weight	83.09 g/mol	[1][2]
CAS Number	19757-65-4	[2]
Appearance	Colorless liquid	[3]
Boiling Point	Not available	
Density	Not available	
Purity	95% (commercially available)	[4]

## Spectroscopic Data

The structural characterization of **cyclopropyl azide** and its derivatives relies heavily on spectroscopic methods. Table 2 summarizes the expected and reported spectroscopic data.

Table 2: Spectroscopic Data for **Cyclopropyl Azide** and Derivatives

Technique	Parameter	Observed Value (Example)	Significance	Reference
$^1\text{H}$ NMR	Chemical Shift ( $\delta$ )	$\sim 0.40\text{--}0.69$ ppm (methylene protons), $\sim 2.5$ ppm (methine proton)	Indicates the chemical environment of protons, sensitive to cyclopropane ring strain.	[5]
$^{13}\text{C}$ NMR	Chemical Shift ( $\delta$ )	$\sim 5.5$ ppm (methylene carbons), $\sim 36.79$ ppm (methine carbon)	Reflects the electronic environment of carbon atoms, characteristic of cyclopropyl carbons.	[6][5][7]
FT-IR	Wavenumber ( $\text{cm}^{-1}$ )	$2100\text{--}2150$ $\text{cm}^{-1}$	Characteristic strong and sharp absorption band for the azide group ( $-\text{N}_3$ ).	

## Synthesis of Cyclopropyl Azide

**Cyclopropyl azide** can be synthesized through several routes, primarily involving the nucleophilic substitution of a cyclopropyl halide or the diazotization of cyclopropylamine.

### From Cyclopropyl Halides (e.g., Cyclopropyl Bromide)

This method involves the  $\text{S}_{\text{N}}2$  reaction of a cyclopropyl halide with an azide salt, such as sodium azide.[2] The use of a phase transfer catalyst can enhance the reaction rate.[2]

Experimental Protocol: Synthesis from Cyclopropyl Bromide

- Materials: Cyclopropyl bromide, sodium azide, acetone, water.
- Procedure:
  - To a solution of cyclopropyl bromide (5 mmol) in a 1:3 mixture of water and acetone (0.25 M), add sodium azide (2.0 equivalents).[8]
  - Stir the mixture at room temperature for 30 minutes.[8]
  - Monitor the reaction progress by TLC.
  - Upon completion, dilute the reaction mixture with dichloromethane (DCM) and wash with water.[8]
  - Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and evaporate the solvent under reduced pressure to yield **cyclopropyl azide**. [8]

Logical Relationship: Synthesis from Cyclopropyl Bromide

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